2-(P-Tolyl)-4-(trifluoromethyl)-1H-imidazole

Medicinal Chemistry Drug Design Physicochemical Properties

Ensure research specificity with 2-(p-Tolyl)-4-(trifluoromethyl)-1H-imidazole (CAS 33469-18-0). This 2,4-disubstituted imidazole features a unique 2-aryl/4-CF3 combination essential for xanthine oxidase inhibition studies, distinct from generic analogs. Its free imino group enables derivatization, while the CF3 group modulates lipophilicity (XLogP ~3) for optimized pharmacokinetic and electronic properties in medicinal chemistry and materials science applications. Ideal for building fluorinated ligands, COFs, or MOFs.

Molecular Formula C11H9F3N2
Molecular Weight 226.2 g/mol
CAS No. 33469-18-0
Cat. No. B1599956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(P-Tolyl)-4-(trifluoromethyl)-1H-imidazole
CAS33469-18-0
Molecular FormulaC11H9F3N2
Molecular Weight226.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC=C(N2)C(F)(F)F
InChIInChI=1S/C11H9F3N2/c1-7-2-4-8(5-3-7)10-15-6-9(16-10)11(12,13)14/h2-6H,1H3,(H,15,16)
InChIKeyRHUFQNGBEGDCJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(p-Tolyl)-4-(trifluoromethyl)-1H-imidazole (CAS 33469-18-0) Procurement Guide: Physicochemical and Structural Baseline


2-(p-Tolyl)-4-(trifluoromethyl)-1H-imidazole (CAS 33469-18-0) is a 2,4-disubstituted imidazole derivative characterized by a para-tolyl group at the 2-position and a trifluoromethyl group at the 4-position . It has a molecular weight of 226.20 g/mol, a melting point of 221–222 °C, a density of 1.284 g/cm³, and a calculated XLogP of approximately 3, indicating moderate lipophilicity . The compound is commercially available at purities ≥95% and is utilized as a building block in medicinal chemistry and materials science [1].

2-(p-Tolyl)-4-(trifluoromethyl)-1H-imidazole (CAS 33469-18-0): Why Generic Substitution with Analogs Fails to Deliver Equivalent Function


Substituting this compound with a generic imidazole analog or a close structural derivative without the specific 2-aryl and 4-trifluoromethyl combination is not scientifically equivalent. The 2-aryl substituent and the free imino group of the imidazole ring are both required for xanthine oxidase inhibitory activity, a structure-activity relationship established for the 4-trifluoromethylimidazole class [1]. Furthermore, the trifluoromethyl group significantly modulates lipophilicity and electronic properties, which in turn affects target binding and pharmacokinetic behavior [2]. Replacing the compound with a simpler 4-(trifluoromethyl)-1H-imidazole or a non-fluorinated 2-arylimidazole is expected to yield divergent biological and physicochemical profiles, as detailed in the following quantitative comparisons.

2-(p-Tolyl)-4-(trifluoromethyl)-1H-imidazole (CAS 33469-18-0) Quantitative Differentiation vs. Analogs: Head-to-Head and Class-Level Evidence


2-(p-Tolyl)-4-(trifluoromethyl)-1H-imidazole Lipophilicity Differentiation vs. Non-Fluorinated 2-Arylimidazole Analogs

The presence of the 4-trifluoromethyl group significantly enhances lipophilicity compared to non-fluorinated 2-arylimidazole analogs. For 2-(p-tolyl)-4-(trifluoromethyl)-1H-imidazole, the calculated XLogP is approximately 3, reflecting increased hydrophobic character that can improve membrane permeability and target engagement . In contrast, the non-fluorinated analog 2-(4-methylphenyl)-1H-imidazole has a predicted XLogP of 2.1 [1].

Medicinal Chemistry Drug Design Physicochemical Properties

2-(p-Tolyl)-4-(trifluoromethyl)-1H-imidazole Structural Prerequisite for Xanthine Oxidase Inhibitory Activity vs. Analogs Lacking 2-Aryl Group

In the 4-trifluoromethylimidazole class, the presence of a 2-aryl substituent and a free imino group are required for xanthine oxidase inhibitory activity, as established by Baldwin et al. [1]. Analogs lacking the 2-aryl group, such as 4-(trifluoromethyl)-1H-imidazole, do not exhibit this activity. While specific IC50 data for 2-(p-tolyl)-4-(trifluoromethyl)-1H-imidazole against xanthine oxidase are not publicly available, the class-level SAR indicates that the target compound possesses the necessary structural features for activity, whereas the simpler analog does not [1].

Enzyme Inhibition Xanthine Oxidase Structure-Activity Relationship

2-(p-Tolyl)-4-(trifluoromethyl)-1H-imidazole Physicochemical Differentiation vs. 4-(Trifluoromethyl)-1H-imidazole: Molecular Weight and Melting Point

The target compound exhibits significantly higher molecular weight (226.20 g/mol) and melting point (221–222 °C) compared to the simpler analog 4-(trifluoromethyl)-1H-imidazole (136.08 g/mol, melting point 149–150 °C) . These differences reflect the addition of the p-tolyl group, which increases aromatic character and intermolecular interactions in the solid state.

Analytical Chemistry Solid-State Chemistry Purification

2-(p-Tolyl)-4-(trifluoromethyl)-1H-imidazole Electronic Differentiation via Trifluoromethyl Group vs. Non-Fluorinated Imidazoles

Quantitative structure-activity relationship (QSAR) analysis of 4-trifluoromethylimidazole derivatives demonstrates that biological activity (e.g., cytotoxicity) is correlated with electronic descriptors such as absolute electronegativity (χ) and lipophilicity (log P) [1]. The presence of the trifluoromethyl group in the target compound is predicted to lower the absolute hardness (η) and increase electronegativity compared to non-fluorinated analogs, as shown by computational studies on related compounds [1].

Computational Chemistry QSAR Medicinal Chemistry

2-(p-Tolyl)-4-(trifluoromethyl)-1H-imidazole (CAS 33469-18-0) Recommended Scientific and Industrial Applications Based on Evidence


Xanthine Oxidase Inhibitor Lead Optimization

As established by Baldwin et al., the 2-aryl-4-trifluoromethylimidazole scaffold is a validated pharmacophore for xanthine oxidase inhibition [1]. The target compound contains the required structural elements (2-aryl group and free imino group) and can serve as a starting point for further optimization in gout and hyperuricemia research [1].

Heme-Enzyme Inhibition Studies (e.g., CYP450)

Imidazole derivatives with trifluoromethyl groups are known to interact with heme iron in cytochrome P450 enzymes, either as inhibitors or substrates [2]. The target compound's enhanced lipophilicity (XLogP ≈ 3) and electronic profile, inferred from QSAR studies on related 4-trifluoromethylimidazoles [3], position it as a candidate for investigating structure-activity relationships in CYP inhibition or for designing chemical probes to study drug-drug interactions.

Synthesis of Advanced Heterocyclic Building Blocks

The free imino group in the target compound allows for N-alkylation or arylation reactions, enabling the creation of more complex imidazole-containing molecules . Its higher melting point (221–222 °C) facilitates purification via recrystallization, making it a practical intermediate for building larger libraries of trisubstituted imidazoles .

Materials Science: Fluorinated Ligand or Monomer Precursor

The trifluoromethyl group imparts unique electronic properties and increased thermal stability, as reflected by the compound's high melting point . These characteristics are valuable for the synthesis of fluorinated ligands for catalysis or as precursors for covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) requiring robust, electron-deficient heterocyclic linkers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(P-Tolyl)-4-(trifluoromethyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.